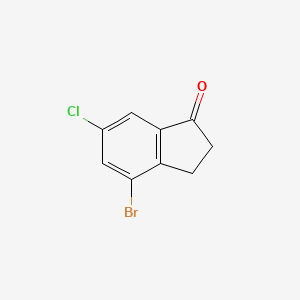![molecular formula C12H10N2O6 B1448026 5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione CAS No. 4722-91-2](/img/structure/B1448026.png)
5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione
Overview
Description
5,6-Dimethoxy-2’H,4’H-spiro[indole-3,5’-[1,3]oxazolidine]-2,2’,4’(1H)-trione is a complex organic compound that belongs to the class of spirooxindoles. Spirooxindoles are known for their unique structural features, which include a spiro-connected oxindole and an oxazolidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2’H,4’H-spiro[indole-3,5’-[1,3]oxazolidine]-2,2’,4’(1H)-trione typically involves the reaction of indole derivatives with suitable reagents to form the spirooxindole structure. One common method involves the use of isatin derivatives as starting materials, which undergo cyclization reactions to form the spirooxindole core. The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2’H,4’H-spiro[indole-3,5’-[1,3]oxazolidine]-2,2’,4’(1H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirooxindole compounds.
Substitution: The methoxy groups on the indole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce reduced spirooxindole compounds with altered functional groups.
Scientific Research Applications
5,6-Dimethoxy-2’H,4’H-spiro[indole-3,5’-[1,3]oxazolidine]-2,2’,4’(1H)-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirooxindole derivatives.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a valuable candidate for biological studies.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: The compound’s unique structural features make it useful in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Spirooxindole derivatives: Compounds such as spiro[indole-3,3’-pyrrolidine] and spiro[indole-3,3’-piperidine] share similar structural features with 5,6-Dimethoxy-2’H,4’H-spiro[indole-3,5’-[1,3]oxazolidine]-2,2’,4’(1H)-trione.
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol are structurally related to the indole moiety of the compound.
Uniqueness
The uniqueness of 5,6-Dimethoxy-2’H,4’H-spiro[indole-3,5’-[1,3]oxazolidine]-2,2’,4’(1H)-trione lies in its spiro-connected oxindole and oxazolidine rings, which confer distinct chemical and biological properties. This structural feature distinguishes it from other indole and spirooxindole derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
5',6'-dimethoxyspiro[1,3-oxazolidine-5,3'-1H-indole]-2,2',4-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c1-18-7-3-5-6(4-8(7)19-2)13-9(15)12(5)10(16)14-11(17)20-12/h3-4H,1-2H3,(H,13,15)(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGJCPGRNJTBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3(C(=O)N2)C(=O)NC(=O)O3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


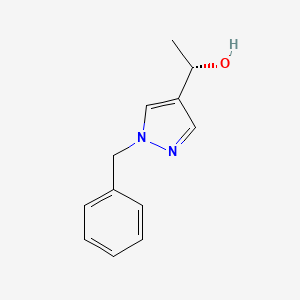
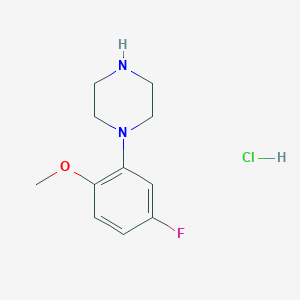
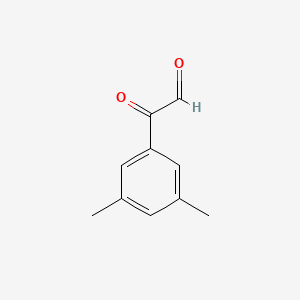
![8-Azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1447948.png)

![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1447950.png)
![tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate](/img/structure/B1447954.png)

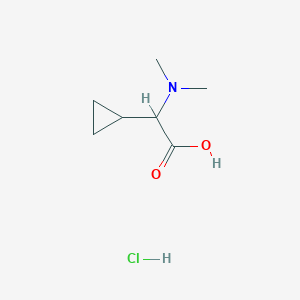
![1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid](/img/structure/B1447958.png)
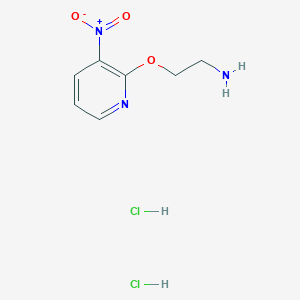
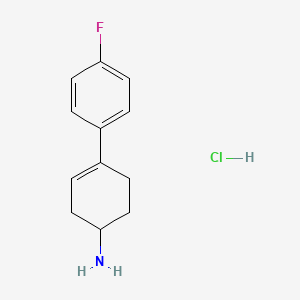
![4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B1447962.png)
